5-(2,4-Dimethylphenyl)furan-2-carbaldehyde
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Overview
Description
5-(2,4-Dimethylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O2. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound features a furan ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position of the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)furan-2-carbaldehyde typically involves the reaction of 2,4-dimethylphenylboronic acid with 2-furaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: 5-(2,4-Dimethylphenyl)furan-2-carboxylic acid
Reduction: 5-(2,4-Dimethylphenyl)furan-2-methanol
Substitution: Various substituted furan derivatives depending on the electrophile used
Scientific Research Applications
5-(2,4-Dimethylphenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylfuran-2-carbaldehyde
- 5-(2-Methylphenyl)furan-2-carbaldehyde
- 5-(4-Methylphenyl)furan-2-carbaldehyde
Uniqueness
5-(2,4-Dimethylphenyl)furan-2-carbaldehyde is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s electronic properties and steric interactions, making it distinct from other similar furan derivatives .
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O2/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-14)15-13/h3-8H,1-2H3 |
InChI Key |
KBGIMHAZFDTCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
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